6-cyclopropyl-1-methyl-N-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-cyclopropyl-1-methyl-N-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and a pyrazolylphenyl group attached to a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-1-methyl-N-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates to form the pyrazolopyridine core, followed by functionalization to introduce the cyclopropyl, methyl, and pyrazolylphenyl groups.
Cyclization: The initial step involves the cyclization of a suitable precursor, such as a hydrazone or an enamine, with a pyridine derivative under acidic or basic conditions to form the pyrazolopyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-1-methyl-N-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 6-cyclopropyl-1-methyl-N-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their applications.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-1-methyl-N-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: The parent compound of the class, lacking the cyclopropyl, methyl, and pyrazolylphenyl groups.
1H-pyrazolo[3,4-c]pyridine: A structural isomer with a different arrangement of the pyrazole and pyridine rings.
1H-pyrazolo[4,3-c]pyridine: Another isomer with a distinct ring fusion pattern.
Uniqueness
6-cyclopropyl-1-methyl-N-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and lipophilicity, while the pyrazolylphenyl group contributes to its bioactivity and target specificity.
Properties
Molecular Formula |
C20H18N6O |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
6-cyclopropyl-1-methyl-N-(4-pyrazol-1-ylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H18N6O/c1-25-19-17(12-22-25)16(11-18(24-19)13-3-4-13)20(27)23-14-5-7-15(8-6-14)26-10-2-9-21-26/h2,5-13H,3-4H2,1H3,(H,23,27) |
InChI Key |
KMQGWNTWHNDERB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)N5C=CC=N5 |
Origin of Product |
United States |
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